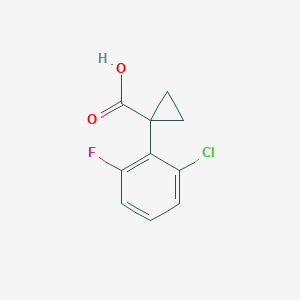
2-(4-chloro-3-nitrophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, with an ethan-1-amine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chlorophenylacetic acid followed by reduction and amination. One common method includes:
Nitration: 4-chlorophenylacetic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be further reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-nitrophenyl)ethan-1-amine: Similar structure with a bromo group instead of a chloro group.
2-(4-chloro-3-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of a nitro group.
2-(4-chloro-3-nitrophenyl)propan-1-amine: Similar structure with a propan-1-amine group instead of an ethan-1-amine group.
Uniqueness
2-(4-chloro-3-nitrophenyl)ethan-1-amine is unique due to the specific combination of chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The ethan-1-amine substituent also provides a versatile functional group for further chemical modifications.
Properties
CAS No. |
1379982-34-9 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



